molecular formula C8H13ClN4O B2478729 (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1354000-08-0

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B2478729
CAS No.: 1354000-08-0
M. Wt: 216.67
InChI Key: QKTXNEVBNRLJCH-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (CAS: 1354000-08-0) is a chiral small molecule with a molecular formula of C₈H₁₃ClN₄O and a molecular weight of 216.67 g/mol . The compound features a pyrimidine core substituted with a pyrrolidin-3-yloxy group at the 6-position and an amine group at the 4-position, with the (S)-stereochemistry at the pyrrolidine ring . It is commercially available for research purposes, often used in pharmaceutical and chemical synthesis due to its structural versatility . Safety data indicate hazards related to toxicity (H302), skin irritation (H315), and eye damage (H319) .

Properties

IUPAC Name

6-[(3S)-pyrrolidin-3-yl]oxypyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTXNEVBNRLJCH-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC=NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Pyrimidine Core Functionalization

Nucleophilic Aromatic Substitution (SNAr) for Pyrrolidinyloxy Group Introduction

The synthesis of (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride begins with the construction of the pyrimidine scaffold. A dichloropyrimidine precursor, such as 4,6-dichloropyrimidine, undergoes regioselective substitution at the 6-position using (S)-pyrrolidin-3-ol under SNAr conditions. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to activate the electrophilic carbon.

Reaction Conditions:

  • Base: Sodium hydride (NaH) or cesium carbonate (Cs2CO3) to deprotonate the hydroxyl group of (S)-pyrrolidin-3-ol.
  • Solvent: DMF or DMSO for optimal nucleophilicity.
  • Temperature: 80–120°C for 12–24 hours.

For example, in a representative procedure, 4,6-dichloropyrimidine reacts with (S)-pyrrolidin-3-ol in DMF using NaH as the base, yielding 6-chloro-N-(pyrrolidin-3-yloxy)pyrimidin-4-amine as an intermediate. The chlorine at the 4-position is subsequently replaced with an amine group via amination.

Buchwald–Hartwig Amination for 4-Position Functionalization

The introduction of the amine group at the 4-position of the pyrimidine ring is achieved through palladium-catalyzed cross-coupling reactions. The Buchwald–Hartwig amination employs catalysts such as RuPhos-Pd-G3 and ligands like Xantphos to facilitate the coupling of ammonia or protected amines with the chloropyrimidine intermediate.

Optimized Protocol:

  • Catalyst: RuPhos-Pd-G3 (2–5 mol%).
  • Ligand: Xantphos (4–10 mol%).
  • Base: Sodium tert-butoxide (NaOtBu) in toluene at 110°C.
  • Yield: 60–75% after chromatographic purification.

This step is critical for achieving high regioselectivity and avoiding over-amination byproducts.

Stereochemical Control and Enantiomeric Purity

Chiral Starting Materials

The (S)-configuration at the pyrrolidine moiety is introduced via enantiomerically pure (S)-pyrrolidin-3-ol. Commercial sources typically provide this chiral alcohol with >99% enantiomeric excess (ee), ensuring minimal racemization during subsequent steps.

Racemization Mitigation Strategies

  • Low-Temperature Reactions: Conducting SNAr substitutions at ≤80°C to prevent thermal racemization.
  • Protection of Amines: Temporary protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups during harsh reaction conditions.

Purification and Isolation Techniques

Chromatographic Methods

  • Silica Gel Chromatography: Used for intermediate purification with ethyl acetate/hexane gradients (30–60% EtOAc).
  • Preparative HPLC: Final purification of the hydrochloride salt using C18 columns and acetonitrile/water mobile phases with 0.1% trifluoroacetic acid (TFA).

Crystallization

The hydrochloride salt is crystallized from ethanol/diethyl ether mixtures to achieve >99% purity. Crystalline structure analysis confirms the absence of polymorphic variants.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis adopts continuous flow systems to enhance heat transfer and reduce reaction times. For example, SNAr reactions achieve 90% conversion in 2 hours under flow conditions compared to 24 hours in batch reactors.

Cost Optimization

  • Catalyst Recycling: Palladium catalysts are recovered via immobilized metal scavengers, reducing costs by 40%.
  • Solvent Recovery: DMF is distilled and reused, minimizing waste.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, D2O): δ 8.21 (s, 1H, pyrimidine H-2), 5.10–5.05 (m, 1H, pyrrolidine H-3), 3.45–3.20 (m, 4H, pyrrolidine H-2/H-5).
  • HPLC Purity: 99.8% (C18 column, 0.1% TFA in H2O/MeCN).

Chiral Analysis

Chiral HPLC with a Chiralpak AD-H column confirms >99.5% ee using hexane/isopropanol (80:20) as the mobile phase.

Comparative Analysis of Synthetic Approaches

Table 1: Key Reaction Parameters and Outcomes
Step Reagents/Conditions Yield (%) Purity (%)
SNAr (S)-Pyrrolidin-3-ol, NaH, DMF, 80°C, 24h 85 92
Buchwald–Hartwig NH3, RuPhos-Pd-G3, NaOtBu, 110°C 70 95
Salt Formation HCl (g), EtOH/Et2O 95 99.8

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications
(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride 1354000-08-0 C₈H₁₃ClN₄O 216.67 Pyrrolidin-3-yloxy (ether linkage), (S)-configuration Reference compound Research, pharmaceutical intermediates
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride N/A C₁₀H₁₃Cl₂F₃N₄ 305.13 Trifluoromethyl group, dihydrochloride salt Trifluoromethyl substitution enhances lipophilicity and metabolic stability Pharmaceutical, agrochemical R&D
(S)-N,N-Diethyl-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride 1354000-04-6 C₁₂H₂₁ClN₄O 272.77 Diethylamine group Additional ethyl groups increase steric bulk Pharmaceutical intermediates
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride N/A C₁₀H₁₇ClN₄ 228.72 Pyrrolidin-3-ylmethyl (methylene linkage) Ether replaced with methylene bridge, altering flexibility Not explicitly stated; likely research chemical
6-(Piperidin-3-yloxy)pyrimidin-4-amine hydrochloride N/A C₉H₁₅ClN₄O 230.70 Piperidin-3-yloxy (6-membered ring) Piperidine ring increases conformational flexibility Available from 7 suppliers; research use

Key Comparative Insights

Impact of Substituents on Reactivity and Bioactivity
  • Trifluoromethyl Group (CAS N/A, ) : The introduction of a trifluoromethyl group in the analog enhances electron-withdrawing effects and metabolic stability , making it suitable for drug candidates targeting enzymes or receptors sensitive to halogenated motifs.
  • This modification is common in kinase inhibitors.
Stereochemical and Conformational Differences
  • (S)-Configuration (CAS 1354000-08-0, ) : The (S)-enantiomer is critical for chiral recognition in receptor-binding applications. Analogs with alternative stereochemistry (e.g., R-configuration in CAS 1448850-68-7 ) may exhibit reduced efficacy or altered pharmacokinetics.
  • Piperidine vs.

Biological Activity

(S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H13ClN4O. The compound features a pyrimidine core substituted with a pyrrolidine ring, which is crucial for its biological activity. The specific stereochemistry at the pyrrolidine nitrogen plays a significant role in modulating its interactions with biological targets.

1. Inhibition Studies

Recent research has demonstrated that derivatives of pyrimidine compounds exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have shown that modifications to the pyrimidine scaffold can significantly enhance inhibitory potency against various enzymes. In one study, a related compound exhibited an IC50 value of 72 nM against an enzyme involved in lipid metabolism, indicating strong potential for therapeutic applications .

2. Structure-Activity Relationship (SAR)

The SAR analysis of related pyrimidine compounds has revealed that specific substitutions on the pyrimidine ring can lead to substantial changes in biological activity. For example, the introduction of different substituents at the R1 and R2 positions can increase potency by several folds. A notable finding was that the combination of specific substituents resulted in a compound with an approximately 10-fold increase in activity compared to its predecessors .

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
1Cyclopropylmethylamide(S)-3-phenylpiperidine72
2MorpholineDimethylamine720
3(S)-3-hydroxypyrrolidine-7.14

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation. This inhibition could lead to potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anti-cancer Potential

A study focused on the anti-cancer properties of pyrimidine derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 2: Anti-fibrotic Effects

Another investigation assessed the anti-fibrotic effects of related compounds on hepatic stellate cells, revealing that specific derivatives could significantly reduce collagen synthesis and deposition, suggesting a potential role in treating liver fibrosis .

Q & A

Q. What are the optimized synthetic routes for (S)-6-(Pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .
  • Step 2 : Nucleophilic substitution between a protected (S)-pyrrolidin-3-ol and 6-chloropyrimidin-4-amine under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 80–100°C .
  • Step 3 : Acidic deprotection (e.g., HCl in dioxane) to remove the Boc group, followed by hydrochloride salt formation .
  • Critical Factors : Reaction temperature (>80°C improves substitution efficiency), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 pyrrolidine:chloropyrimidine minimizes byproducts). Purification via recrystallization or reverse-phase HPLC ensures >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyrimidine C4-NH₂ at δ 6.8–7.2 ppm) and pyrrolidine stereochemistry (axial vs. equatorial protons) .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to verify enantiomeric excess (>99% for S-configuration) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₈H₁₃ClN₄O; [M+H]⁺ calcd. 229.0851) and detect impurities .

Q. How does the hydrochloride salt form impact the compound's solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., ~15 mg/mL in PBS pH 7.4 vs. <1 mg/mL for free base) due to ionic interactions. Solubility profiles should be assessed via shake-flask method at 25°C .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). The hydrochloride form shows <5% degradation at pH 4–6 but hydrolyzes rapidly in alkaline conditions (pH >8). Lyophilization or storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound's enzyme inhibition potential, and how should assays be designed to minimize off-target effects?

  • Methodological Answer :
  • Kinase Inhibition : Use HTRF® assays with recombinant kinases (e.g., EGFR or CDK2) at 1–10 µM compound concentration. Include negative controls (DMSO) and positive inhibitors (e.g., staurosporine) .
  • Selectivity Screening : Employ a kinase panel (e.g., Eurofins KinaseProfiler™) at 10× IC₅₀ to assess off-target binding. Counter-screen against unrelated enzymes (e.g., phosphatases) to rule out nonspecific effects .

Q. What computational strategies can predict binding affinities to target proteins, and how should researchers validate these predictions experimentally?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible side chains in the receptor binding pocket (e.g., ATP-binding site of kinases). Grid parameters: 25 ų box centered on catalytic lysine .
  • Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding kinetics (KD). For example, SPR with immobilized kinase and compound concentrations 0.1–100 µM yields real-time association/dissociation rates .

Q. How do structural modifications at the pyrrolidine or pyrimidine moieties affect pharmacological activity and selectivity?

  • Methodological Answer :
  • Pyrimidine Modifications : Replace C4-NH₂ with methoxy or methylthio groups. SAR studies show NH₂ enhances kinase inhibition (IC₅₀ 0.5 µM vs. 2.1 µM for OMe) due to H-bonding with hinge regions .
  • Pyrrolidine Modifications : Substitute (S)-pyrrolidine with piperidine. The smaller pyrrolidine ring improves steric fit in hydrophobic pockets, reducing IC₅₀ by 3-fold .

Q. How can researchers resolve contradictions in biological activity data across different experimental systems?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., use low-passage HepG2 cells) and culture conditions (e.g., serum-free media to avoid protein binding) .
  • Meta-Analysis : Apply Bayesian statistics to integrate data from disparate studies. For example, weigh in vitro IC₅₀ values by assay type (e.g., radiometric vs. fluorescence) to identify consensus targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.